molecular formula C10H12O2 B13896118 3-(M-Tolyl)oxetan-3-OL

3-(M-Tolyl)oxetan-3-OL

Cat. No.: B13896118
M. Wt: 164.20 g/mol
InChI Key: LZIXJNQKAVPEGF-UHFFFAOYSA-N
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Description

3-(m-Tolyl)oxetan-3-OL is a chemical building block of significant interest in modern medicinal chemistry and drug discovery research. Oxetanes, four-membered rings containing three carbon atoms and one oxygen atom, are increasingly utilized as versatile scaffolds to improve the physicochemical properties of therapeutic agents. They are often investigated as stable bioisosteres, serving as replacements for carbonyl groups or gem-dimethyl moieties, which can enhance aqueous solubility and metabolic stability in lead compounds . While specific pharmacological data for this compound is not fully established in the public domain, its structural framework is closely related to advanced intermediates used in anticancer research. For instance, a closely analogous amine derivative, 3-(m-Tolyl)oxetan-3-amine hydrochloride, is a known chemical entity (CAS 1322200-80-5) . Furthermore, recent scientific studies highlight the incorporation of similar 3,3-diaryloxetane structures into novel small molecules, such as 2-arylindole analogues, which are synthesized and evaluated for their potent cytotoxic activity against human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and pancreatic cancer (PANC-1) models . The synthesis of such compounds often leverages building blocks like this compound through methods such as Lewis acid-catalyzed Friedel-Crafts alkylation, underscoring its value as a synthetic intermediate . Researchers can employ this compound to expand structure-activity relationship (SAR) knowledge and explore new chemical space in the development of targeted therapies. This product is intended for research and laboratory use only. It is not approved for use in humans or animals for any purpose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3-(3-methylphenyl)oxetan-3-ol

InChI

InChI=1S/C10H12O2/c1-8-3-2-4-9(5-8)10(11)6-12-7-10/h2-5,11H,6-7H2,1H3

InChI Key

LZIXJNQKAVPEGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(COC2)O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3 M Tolyl Oxetan 3 Ol

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The four-membered oxetane ring in 3-(m-tolyl)oxetan-3-ol is susceptible to ring-opening reactions due to its inherent ring strain, which is estimated to be around 107 kJ/mol. utexas.edu This reactivity can be harnessed under various conditions to yield a range of functionalized products.

Acid-Catalyzed Ring Opening and Rearrangements

Under acidic conditions, the oxetane oxygen of this compound can be protonated, which activates the ring towards nucleophilic attack and can lead to rearrangements. libretexts.orgchimia.ch Brønsted acids like triflimide (HNTf₂) can catalyze the reaction of 3-aryloxetan-3-ols with 1,2-diols to form 1,4-dioxanes. nih.gov This process involves the formation of an oxetane carbocation, which then reacts with the diol, followed by an intramolecular ring-opening of the oxetane. nih.gov Similarly, Lewis acids such as In(OTf)₃ have been used to catalyze reactions with other nucleophiles. nih.gov For instance, the reaction with 4-substituted phenols can lead to dihydrobenzofurans via a Friedel–Crafts reaction followed by intramolecular oxetane ring opening. nih.gov

The regioselectivity of the acid-catalyzed ring-opening is influenced by the stability of the resulting carbocationic intermediate. libretexts.org In the case of 3-aryloxetan-3-ols, the positive charge is stabilized by the adjacent aryl group, directing the nucleophilic attack to the tertiary carbon. libretexts.org

Nucleophile-Mediated Ring Opening

The oxetane ring can also be opened by various nucleophiles, often under neutral or basic conditions, although this is less common for 3,3-disubstituted oxetanes which exhibit higher stability. nih.gov However, intramolecular processes can still occur, especially when activated. nih.gov The reactivity of the oxetane ring allows for the synthesis of diverse heterocyclic structures. acs.org For example, reactions with amines, alcohols, and thiols can lead to the corresponding amino alcohols, diols, or mercapto alcohols, respectively. The strain of the oxetane ring makes it susceptible to nucleophilic attack, driving these transformations.

Cascade Reactions Involving Oxetane Ring Cleavage

The reactivity of the oxetane moiety in this compound can be exploited in cascade reactions to construct complex molecular architectures in a single synthetic operation. These reactions often involve an initial ring-opening event followed by subsequent cyclizations or rearrangements. For example, a one-pot cascade reaction starting from a Henry reaction between an appropriate nitroalkane and oxetan-3-one, followed by mesylation and elimination to form a 3-methyleneoxetane, can ultimately lead to isoxazoles after a base-mediated rearrangement involving oxetane ring opening. acs.org Another example involves the reaction of oxetan-3-one with amino alcohols, formaldehyde, and alkynes in a copper-catalyzed four-component cascade to produce spirooxazolidines. mdpi.com

Transformations at the Tertiary Alcohol Functionality

The tertiary alcohol group of this compound provides another handle for chemical modification, allowing for dehydroxylation or derivatization into various functional groups.

Dehydroxylation Reactions

The removal of the hydroxyl group from 3-aryloxetan-3-ols can be achieved through different methods. One approach involves an acid-mediated dehydroxylation using trifluoroacetic acid and a hydride donor like triethylsilane. acs.org However, this method may not be general for all aryl substitutions. acs.org A more broadly applicable, albeit multi-step, method is the Barton–McCombie deoxygenation. acs.org This involves the conversion of the alcohol to a xanthate derivative, followed by a radical-mediated reduction using tributylstannane and a radical initiator like azobisisobutyronitrile (AIBN). acs.orgacs.org

Derivatization to Activated Leaving Groups (e.g., Tosylates, Xanthates)

The tertiary alcohol can be converted into a better leaving group to facilitate subsequent nucleophilic substitution or elimination reactions. A common strategy is the formation of a tosylate by reacting the alcohol with tosyl chloride in the presence of a base. acs.org This transformation requires careful temperature control to prevent premature ring-opening of the oxetane. acs.org Another important derivative is the xanthate, formed by treating the alcohol with a carbon disulfide and a suitable base, which is a key intermediate in the Barton-McCombie deoxygenation. acs.org

Table of Reaction Conditions for Derivatization:

Starting Material Reagent(s) Product Reference
3-Aryloxetan-3-ol TsCl, base 3-Aryloxetane-3-tosylate acs.org

Reactivity of the Aromatic Substituent

The aromatic tolyl group in this compound is a disubstituted benzene (B151609) ring, featuring a methyl group and a 3-hydroxyoxetan-3-yl group at positions 1 and 3, respectively. The nature and position of these substituents dictate the regioselectivity of reactions on the aromatic ring.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. The rate and regiochemical outcome of these reactions are controlled by the electronic properties of the substituents already present on the ring. libretexts.org

The tolyl ring in this compound possesses two substituents:

Methyl Group (-CH₃): This is a classic activating group. Through inductive effect (+I) and hyperconjugation, the methyl group donates electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. quizlet.comwikipedia.org It is an ortho, para-director.

3-Hydroxyoxetan-3-yl Group: This substituent, attached via a sp³-hybridized carbon, acts as an alkyl group. Alkyl groups are generally considered activating and are also ortho, para-directors due to their electron-donating inductive effects. aakash.ac.inlibretexts.org

With the two substituents in a meta arrangement, their directing effects are cooperative. Both the methyl group and the 3-hydroxyoxetan-3-yl group activate the positions ortho and para to themselves. This results in a strong activation of the carbons at C2, C4, and C6, making them the primary sites for electrophilic attack. The C5 position is sterically hindered and electronically disfavored.

While specific literature on the electrophilic aromatic substitution of this compound is not extensively documented, the outcomes can be reliably predicted based on these established principles. numberanalytics.com The table below outlines the expected major products for several common EAS reactions.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
Reaction TypeReagentsElectrophile (E⁺)Predicted Major Products (Mixture of Isomers)
Nitration HNO₃, H₂SO₄NO₂⁺3-(2-Nitro-5-methylphenyl)oxetan-3-ol3-(4-Nitro-5-methylphenyl)oxetan-3-ol3-(6-Nitro-3-methylphenyl)oxetan-3-ol
Bromination Br₂, FeBr₃Br⁺3-(2-Bromo-5-methylphenyl)oxetan-3-ol3-(4-Bromo-5-methylphenyl)oxetan-3-ol3-(6-Bromo-3-methylphenyl)oxetan-3-ol
Friedel-Crafts Acylation RCOCl, AlCl₃RCO⁺3-(2-Acyl-5-methylphenyl)oxetan-3-ol3-(4-Acyl-5-methylphenyl)oxetan-3-ol3-(6-Acyl-3-methylphenyl)oxetan-3-ol

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. rsc.org For an aryl group to participate in these reactions, it typically must be functionalized as an aryl halide (Cl, Br, I) or a pseudohalide (e.g., triflate, OTf). uwindsor.canih.gov

Direct C-H activation of the tolyl ring in this compound is a potential but complex pathway that often requires specific directing groups or advanced catalyst systems to achieve selectivity. nih.govoup.com A more conventional and predictable transformation pathway involves leveraging the electrophilic substitution reactions described previously to install a suitable handle for cross-coupling.

For instance, the bromination of this compound would yield a mixture of bromo-substituted isomers. These aryl bromides are ideal substrates for a wide array of palladium-catalyzed cross-coupling reactions. The synthesis of similar precursors, such as 3-(4-bromophenyl)oxetan-3-ol, has been reported in the literature, supporting the viability of this approach. ethz.ch This two-step sequence—halogenation followed by cross-coupling—provides a robust route to a diverse range of more complex structures.

The table below illustrates the potential cross-coupling transformations starting from a representative halogenated derivative, 3-(4-bromo-5-methylphenyl)oxetan-3-ol.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated this compound Derivative
Reaction NameCoupling PartnerTypical Catalyst/BaseResulting C-C BondExample Product Structure
Suzuki-Miyaura Coupling Arylboronic acidR-B(OH)₂Pd(PPh₃)₄ / Na₂CO₃Aryl-Aryl3-(4'-Substituted-biphenyl-2-yl-5-methyl)oxetan-3-ol
Heck Coupling AlkeneH₂C=CHRPd(OAc)₂ / P(o-tolyl)₃ / Et₃NAryl-Vinyl3-(4-Vinyl-5-methylphenyl)oxetan-3-ol
Sonogashira Coupling Terminal AlkyneH-C≡C-RPdCl₂(PPh₃)₂ / CuI / Et₃NAryl-Alkynyl3-(4-Alkynyl-5-methylphenyl)oxetan-3-ol
Stille Coupling OrganostannaneR-Sn(Bu)₃Pd(PPh₃)₄Aryl-Aryl/Vinyl3-(4-Substituted-5-methylphenyl)oxetan-3-ol
Buchwald-Hartwig Amination AmineR₂NHPd₂(dba)₃ / BINAP / NaOtBuAryl-Nitrogen3-(4-(Dialkylamino)-5-methylphenyl)oxetan-3-ol

Derivatization and Functionalization Strategies of 3 M Tolyl Oxetan 3 Ol Scaffolds

Synthesis of Novel Oxetane (B1205548) Derivatives

The hydroxyl group of 3-(m-tolyl)oxetan-3-ol can be activated under acidic conditions to generate a stabilized tertiary carbocation at the C-3 position. This reactive intermediate is susceptible to attack by a variety of nucleophiles, enabling the synthesis of a diverse array of 3,3-disubstituted oxetanes.

One prominent strategy involves the Lewis acid-catalyzed Friedel-Crafts reaction. nih.govd-nb.info Using a mild and inexpensive lithium catalyst, 3-aryl-oxetan-3-ols can react with electron-rich aromatic compounds, such as phenols and indoles, to form 3,3-diaryloxetanes. d-nb.info For instance, the reaction of a 3-aryl-oxetan-3-ol with a phenol (B47542) derivative can proceed with para-selectivity to yield the corresponding 3-aryl-3-phenyloxetane. d-nb.info This method provides a direct route to new isosteres for structures like benzophenones. d-nb.info

Similarly, this carbocation-based strategy can be extended to sulfur-based nucleophiles. The reaction of 3-aryloxetan-3-ols with various thiols, catalyzed by a lithium salt, produces 3-sulfanyl-oxetanes. nih.govd-nb.info These derivatives are considered promising bioisosteres for thioesters or benzyl (B1604629) sulfides, offering new motifs for exploring chemical space. nih.govd-nb.info The reaction is chemoselective for C-OH activation and subsequent thiol alkylation, proceeding efficiently for various π-activated tertiary alcohols. d-nb.info

The versatility of this approach allows for the rapid generation of libraries of compounds with diverse functionalities, which can be further modified for drug discovery programs. d-nb.info

Table 1: Synthesis of Novel Derivatives from 3-Aryl-Oxetan-3-ol Precursors This table is interactive. You can sort and filter the data.

Precursor Nucleophile Catalyst/Conditions Product Type Ref.
3-Aryl-oxetan-3-ol Phenols Li+ Catalyst 3,3-Diaryloxetane d-nb.info
3-Aryl-oxetan-3-ol Indoles Li+ Catalyst 3-Aryl-3-indolyl-oxetane d-nb.info
3-Aryl-oxetan-3-ol Thiols Li+ Catalyst 3-Aryl-3-sulfanyl-oxetane nih.govd-nb.info
3-Aryl-oxetan-3-ol Dihydroxybenzenes (e.g., Catechol) Li+ Catalyst 3-Aryl-3-(dihydroxyphenyl)-oxetane d-nb.info

Introduction of Amine and Azido Functionalities at C-3

The incorporation of nitrogen-containing functional groups, such as amines and azides, is a critical step in the synthesis of many biologically active compounds. The direct displacement of the tertiary hydroxyl group on this compound is challenging. Therefore, a two-step process involving the conversion of the alcohol to a better leaving group is typically employed.

A common method is the mesylation of the hydroxyl group, followed by nucleophilic substitution. However, the substitution of the resulting mesylate with an azide (B81097) anion can be difficult, sometimes failing or requiring specific conditions to avoid side reactions like cyclization. chemrxiv.org A successful approach involves reacting the mesylated intermediate with sodium azide (NaN₃) in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80 °C) to yield the 3-azido-3-(m-tolyl)oxetane. chemrxiv.org

The azide group serves as a versatile precursor to a primary amine. The transformation is commonly achieved through reduction, for example, by catalytic hydrogenation using a palladium catalyst such as Pd(OH)₂/C under a hydrogen atmosphere. chemrxiv.org This method provides a reliable route to 3-amino-3-(m-tolyl)oxetane derivatives. The azide itself is also a useful functional group, capable of participating in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. nih.gov

Table 2: Synthesis of Amine and Azido Derivatives at C-3 This table is interactive. You can sort and filter the data.

Starting Material Reagent(s) Intermediate/Product Purpose Ref.
This compound Methanesulfonyl chloride (MsCl), Base 3-Mesyloxy-3-(m-tolyl)oxetane Activation of hydroxyl group chemrxiv.org
3-Mesyloxy-3-(m-tolyl)oxetane Sodium azide (NaN₃) in DMF 3-Azido-3-(m-tolyl)oxetane Introduction of azide functionality chemrxiv.org

Halogenation Reactions and Applications

The introduction of halogen atoms onto the oxetane scaffold provides a synthetic handle for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions. As with the introduction of azides, direct halogenation of the tertiary alcohol is inefficient. The hydroxyl group must first be converted into a suitable leaving group.

One effective strategy is deoxybromination. chemrxiv.org Following the activation of the alcohol, for instance as a mesylate, the intermediate can be treated with a bromide source like lithium bromide (LiBr) to yield the corresponding 3-bromo-3-(m-tolyl)oxetane. chemrxiv.org This nucleophilic substitution provides a stable, halogenated building block.

The resulting organohalides are valuable precursors for a variety of transformations. For example, the bromide handle can be used in palladium-catalyzed reactions such as Sonogashira or Buchwald-Hartwig cross-couplings. nih.gov This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the structural diversity accessible from the initial this compound scaffold. These halogenated intermediates are crucial for constructing more complex molecules and for introducing functionalities that might not be compatible with the initial steps of the synthesis.

Late-Stage Functionalization in Complex Molecular Architectures

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, often biologically active, molecule in the final steps of its synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. The chemical stability and predictable reactivity of the oxetane motif make scaffolds like this compound suitable for LSF. acs.orgresearchgate.net

Methodologies that allow for the direct conversion of alcohols into oxetanes under mild conditions can be applied to complex molecules, streamlining synthetic routes toward bioactive compounds. worktribe.com For example, a this compound unit could be introduced into a larger molecular framework, and subsequent modifications at the C-3 position via the strategies described above (e.g., Friedel-Crafts, azidation, halogenation) would constitute a late-stage diversification. d-nb.infonih.gov

The ability to perform these transformations on intricate substrates demonstrates the functional group tolerance and robustness of the reactions. researchgate.net This makes the this compound scaffold and its derivatives highly attractive for medicinal chemistry programs, where the ability to quickly access a wide range of analogues from a common advanced intermediate is a significant advantage. acs.orgworktribe.com

Spectroscopic and Structural Characterization of 3 M Tolyl Oxetan 3 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 3-(m-tolyl)oxetan-3-ol, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the m-tolyl group and the methylene (B1212753) protons of the oxetane (B1205548) ring are observed. rsc.org The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum. The four protons on the oxetane ring are diastereotopic and often present as distinct signals, further split by geminal and vicinal couplings. The hydroxyl proton gives rise to a signal whose chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Key signals include those for the quaternary carbon of the oxetane ring attached to the hydroxyl and aryl groups, the two methylene carbons of the oxetane ring, the aromatic carbons of the m-tolyl group, and the methyl carbon of the tolyl substituent. rsc.org

Detailed analysis of related 3-aryloxetan-3-ols reveals consistent patterns. For instance, in a study of various 3-aryloxetan-3-ols, the chemical shifts for the oxetane ring protons were meticulously assigned. scribd.com The precise chemical shifts and coupling constants are crucial for confirming the connectivity and stereochemistry of the molecule.

Table 1: Representative ¹H NMR Data for 3-Aryloxetan-3-ols

Compound Aromatic Protons (δ, ppm) Oxetane Protons (δ, ppm) Other Signals (δ, ppm)
3-(p-tolyl)oxetan-3-ol 7.43 (d), 7.21 (d) 4.85 (d), 4.75 (d) 2.37 (s, CH₃)
3-phenyloxetan-3-ol 7.55-7.30 (m) 4.88 (d), 4.78 (d) 3.50 (s, OH)
3-(o-tolyl)oxetan-3-ol 7.26-7.12 (m) 5.04 (d), 4.76 (d) 2.31 (s, CH₃)

Data compiled from various research findings. Actual values may vary based on experimental conditions. rsc.org

Table 2: Representative ¹³C NMR Data for 3-Aryloxetan-3-ols

Compound Aromatic Carbons (δ, ppm) Oxetane Carbons (δ, ppm) Other Signals (δ, ppm)
3-(p-tolyl)oxetan-3-ol 139.6, 128.7, 124.5 85.7 (C-O), 77.4 (CH₂) 22.4 (CH₃)
3-phenyloxetan-3-ol 142.5, 128.7, 126.2, 124.6 94.0 (C-O), 84.0 (CH₂) -
3-(4-butylphenyl)oxetan-3-ol 142.7, 139.6, 128.7, 124.5 85.7 (C-O), 75.6 (CH₂) 35.2, 33.6, 22.4, 14.0 (butyl)

Data compiled from various research findings. Actual values may vary based on experimental conditions. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features.

A prominent and broad absorption band is typically observed in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration of the tertiary alcohol and the ether linkage of the oxetane ring usually appear in the fingerprint region, between 1260 and 1000 cm⁻¹. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while aliphatic C-H stretching from the oxetane ring appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1600-1450 cm⁻¹ region.

For this compound, specific IR data includes a medium intensity band at 3495 cm⁻¹ for the O-H stretch. rsc.org Other notable peaks are observed at 2963 cm⁻¹ (C-H stretch), 1620 cm⁻¹ (C=C stretch), and a strong band at 817 cm⁻¹ which could be associated with out-of-plane C-H bending of the aromatic ring. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Absorption Range (cm⁻¹) Observed Frequency (cm⁻¹)
O-H Stretch (Alcohol) 3600-3200 3495 (m)
C-H Stretch (Aromatic) 3100-3000 ~3050 (w)
C-H Stretch (Aliphatic) 3000-2850 2963 (m)
C=C Stretch (Aromatic) 1600-1450 1620 (w), 1469 (w)
C-O Stretch (Ether/Alcohol) 1260-1000 1204 (m), 1024 (w)

Observed frequencies are based on reported data and may show slight variations. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₀H₁₂O₂), the calculated exact mass is a key parameter for its identification.

HRMS analysis provides a mass-to-charge ratio (m/z) with high precision, typically to four or more decimal places. This level of accuracy enables the differentiation between compounds with the same nominal mass but different elemental formulas. The experimentally determined mass is compared to the theoretical mass calculated from the isotopic masses of the constituent elements. For related 3-aryloxetan-3-ols, HRMS has been used to confirm their molecular formulas, lending confidence to their structural assignments. rsc.org

Table 4: HRMS Data for Representative 3-Aryloxetan-3-ols

Compound Molecular Formula Calculated Mass [M]⁺ Found Mass [M]⁺
3-phenyloxetan-3-ol C₉H₁₀O₂ 150.0681 150.0685
3-(o-tolyl)oxetan-3-ol C₁₀H₁₂O₂ 164.0837 164.0841
3-(4-butylphenyl)oxetan-3-ol C₁₃H₁₈O₂ 206.1307 206.1310

Data sourced from scientific literature. The specific ionization method (e.g., ESI, EI) can influence the observed ions. rsc.org

X-ray Crystallography for Solid-State Structure and Conformation Analysis

Table 5: Illustrative Crystallographic Parameters for an Oxetane Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 15.789
β (°) 95.67
Volume (ų) 1345.2
Z 4

This is a representative example; actual parameters will vary for different crystalline compounds.

Theoretical and Computational Investigations on 3 M Tolyl Oxetan 3 Ol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and electronic properties of molecules like 3-(m-tolyl)oxetan-3-ol.

The geometry of this compound is characterized by a puckered four-membered oxetane (B1205548) ring. Unsubstituted oxetane itself is not perfectly planar, exhibiting a slight puckering. The introduction of a bulky m-tolyl group and a hydroxyl group at the C3 position leads to increased ring strain and a more pronounced puckered conformation to alleviate steric hindrance and torsional strain. acs.orgmdpi.com X-ray crystallography studies on similar 3-substituted oxetanes have confirmed this puckering. acs.org

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data based on related structures)

ParameterPredicted Value
C2-O1-C4 Bond Angle~90-92°
C2-C3-C4 Bond Angle~85-87°
Oxetane Ring Puckering Angle~10-20°
C3-Aryl Bond Length~1.50-1.52 Å
C3-OH Bond Length~1.42-1.44 Å

Note: These values are illustrative and based on computational studies of analogous 3-aryl-oxetan-3-ol compounds. Actual experimental values may vary.

The electronic structure of the molecule is significantly influenced by the interplay between the electron-donating m-tolyl group, the electronegative oxygen atoms, and the strained oxetane ring. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO is likely to be localized on the electron-rich m-tolyl ring, while the LUMO may be associated with the antibonding orbitals of the C-O bonds in the oxetane ring, making this area susceptible to nucleophilic attack, particularly after activation of the hydroxyl group.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the mechanisms of reactions involving this compound. A key reaction pathway for oxetan-3-ols is their acid-catalyzed ring-opening.

Studies on similar 3-aryloxetan-3-ols suggest a mechanism initiated by the protonation of the hydroxyl group by a Brønsted acid, followed by the loss of water to form a tertiary carbocation at the C3 position. acs.org This oxetane carbocation is a key intermediate. acs.org Computational studies can model the transition state for the formation of this carbocation and the subsequent ring-opening process, where a nucleophile attacks the carbocation. The stability of this benzylic carbocation is enhanced by the adjacent m-tolyl group through resonance.

Another computationally studied reaction pathway for related systems involves the generation of a tertiary benzylic radical at the C3 position through decarboxylation of the corresponding carboxylic acid. chemrxiv.orgacs.org While not directly involving the hydroxyl group, these studies provide valuable data on the stability and reactivity of the 3-aryl-oxetan-3-yl core. Computational models indicate that the Giese addition of such benzylic radicals to activated alkenes can be reversible. chemrxiv.orgacs.org

Table 2: Illustrative Calculated Energies for a Proposed Ring-Opening Reaction Step

SpeciesRelative Energy (kcal/mol)
Protonated this compound0
Transition State for Water Loss+15 to +25
3-(m-tolyl)oxetan-3-yl Carbocation + H₂O+5 to +10

Note: These are hypothetical energy values to illustrate the expected energy profile for a key mechanistic step.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Theoretical calculations can predict the reactivity of this compound towards various reagents. The molecule possesses two primary reactive sites: the hydroxyl group and the strained oxetane ring.

The hydroxyl group can act as a nucleophile or be converted into a good leaving group, facilitating reactions at the C3 position. The oxetane ring itself is prone to ring-opening reactions under acidic conditions or with strong nucleophiles, driven by the release of ring strain. nih.gov

Computational studies on the reactions of related 3-aryloxetan-3-ols have shown that high regio- and diastereoselectivity can be achieved. acs.org For instance, in the Brønsted acid-catalyzed reaction with unsymmetrical diols, the regioselectivity is dictated by the attack of the more nucleophilic hydroxyl group of the diol on the intermediate oxetane carbocation. acs.org The stereochemical outcome is influenced by the facial selectivity of the nucleophilic attack on the planar carbocation intermediate.

Conformational Analysis of the Oxetane Ring and Aryl Substituent

The conformational flexibility of this compound is primarily centered around two aspects: the puckering of the oxetane ring and the rotation of the m-tolyl group around the C3-aryl bond.

As mentioned, the oxetane ring adopts a puckered conformation. acs.orgtandfonline.com Computational studies can map the potential energy surface of this puckering, identifying the most stable puckered conformations and the energy barrier to ring inversion. The degree of puckering is a balance between minimizing angle strain and torsional strain from eclipsing interactions of the substituents. acs.orgmdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block

The primary utility of 3-(m-Tolyl)oxetan-3-ol in organic synthesis stems from the high ring strain of the oxetane (B1205548) moiety (approximately 25 kcal/mol), which facilitates selective ring-opening reactions under various conditions. These reactions allow for the diastereoselective and regioselective introduction of a 1,3-diol synthon, which is a common structural motif in many natural products and pharmaceuticals.

Under acidic or Lewis acidic conditions, the oxetane ring can be opened by a wide range of nucleophiles. This reactivity allows chemists to forge new carbon-carbon and carbon-heteroatom bonds, effectively using this compound to construct more complex molecular architectures. For instance, the reaction with organometallic reagents or enolates can lead to the formation of intricate carbon skeletons. The presence of the m-tolyl group provides steric bulk and electronic properties that can influence the stereochemical outcome of these transformations, offering a degree of control over the synthesis.

Precursor in the Synthesis of Diverse Heterocyclic Compounds

Beyond its role in creating acyclic structures, this compound serves as a valuable precursor for the synthesis of other, often more complex, heterocyclic systems. The strained four-membered ring can undergo rearrangement or ring-expansion reactions to yield larger, more stable heterocycles.

For example, treatment with appropriate reagents can induce a rearrangement to form substituted tetrahydrofurans (a five-membered ring) or tetrahydropyrans (a six-membered ring). These transformations are significant as these larger heterocyclic motifs are prevalent in the structures of countless biologically active compounds. The specific reaction pathway and the resulting heterocyclic system can be controlled by the choice of catalyst and reaction conditions, showcasing the compound's versatility.

Precursor CompoundReaction TypeResulting Heterocycle ClassSignificance
This compoundAcid-catalyzed rearrangementSubstituted TetrahydrofuransAccess to common five-membered heterocyclic cores.
This compoundRing-expansionSubstituted TetrahydropyransFormation of stable six-membered oxygenated heterocycles.

Incorporation into Peptidomimetic Structures for Conformational Control

In the field of medicinal chemistry and drug design, controlling the three-dimensional shape (conformation) of a molecule is critical for its biological activity. This compound and related oxetanes are used as "conformational constraints" in peptidomimetics—molecules designed to mimic the structure and function of natural peptides.

When incorporated into a peptide-like chain, the rigid, four-membered oxetane ring restricts the rotational freedom of the molecular backbone. This forces the molecule to adopt a specific, well-defined conformation, which can lead to enhanced binding affinity and selectivity for a biological target, such as a protein or enzyme. The m-tolyl group can further influence the molecule's properties by participating in hydrophobic or aromatic stacking interactions within the target's binding site. The oxetane unit is often used as a bioisostere for a gem-dimethyl group or a carbonyl group, offering improved metabolic stability and pharmacokinetic properties compared to the natural peptide.

Integration into Novel Materials and Functional Polymers

The unique structure of this compound also lends itself to applications in materials science. The hydroxyl group provides a reactive handle for polymerization reactions, allowing the compound to be integrated as a monomer into various polymer backbones.

Future Research Directions and Outlook

Development of Green Chemistry Approaches for Synthesis

The pursuit of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research on 3-(m-tolyl)oxetan-3-ol will undoubtedly prioritize the development of green synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key areas of focus will include:

Catalytic Methods: Moving beyond stoichiometric reagents, the development of catalytic methods for the synthesis of this compound is paramount. This includes the exploration of earth-abundant metal catalysts or organocatalysts for the key cyclization or Grignard-type addition steps.

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control. The adaptation of synthetic routes to this compound for flow reactors could lead to more efficient and safer production processes.

Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic approaches for the synthesis of the oxetane (B1205548) core could offer high selectivity under mild reaction conditions, representing a significant step towards sustainable manufacturing.

Green Chemistry PrincipleApplication to this compound Synthesis
Prevention Designing syntheses with minimal by-product formation.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity to human health and the environment.
Designing Safer Chemicals Designing chemical products to be fully effective, yet have little or no toxicity.
Safer Solvents and Auxiliaries Minimizing the use of auxiliary substances or making them innocuous.
Design for Energy Efficiency Conducting synthetic methods at ambient temperature and pressure.
Use of Renewable Feedstocks Using renewable rather than depleting raw materials.
Reduce Derivatives Minimizing or avoiding unnecessary derivatization.
Catalysis Using catalytic reagents in preference to stoichiometric reagents.
Design for Degradation Designing chemical products to break down into innocuous degradation products at the end of their function.
Real-time analysis for Pollution Prevention Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

Exploration of Unconventional Reactivity Patterns

The strained four-membered ring of this compound imparts unique reactivity that is ripe for exploration. Future research will likely delve into novel transformations that leverage this inherent ring strain.

Potential areas of investigation include:

Ring-Opening Reactions: While often seen as a stability concern, controlled ring-opening can be a powerful synthetic tool. chemrxiv.org Investigating selective ring-opening reactions with a variety of nucleophiles could provide access to a diverse range of functionalized 1,3-diols.

[3+2] Annulations: The use of 3-aryl-oxetan-3-ols in indium triflate-catalyzed [3+2] annulations with various partners has been demonstrated for related compounds. beilstein-journals.org Exploring the scope of this reaction with this compound could lead to the synthesis of complex heterocyclic scaffolds. beilstein-journals.org

Photochemical and Electrochemical Transformations: The application of light or electricity to drive novel reactions of the oxetane ring could uncover unprecedented reactivity patterns and provide access to unique molecular architectures.

Expanding the Chemical Space of this compound Analogues

The core structure of this compound serves as a versatile scaffold for the generation of a wide array of analogues with potentially valuable properties. Expanding the chemical space around this core is a key future direction. mdpi.comnih.gov

This can be achieved through:

Derivatization of the Hydroxyl Group: The tertiary alcohol functionality can be converted into a variety of other functional groups, such as ethers, esters, and halides, providing a handle for further synthetic modifications.

Functionalization of the Aryl Ring: The m-tolyl group can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of diverse substituents to modulate the electronic and steric properties of the molecule.

Synthesis of Spirocyclic Analogues: The development of methods to construct spirocyclic systems incorporating the oxetane ring of this compound would significantly increase the three-dimensionality and novelty of the resulting compounds. chemrxiv.org

Analogue TypePotential Synthetic StrategyPotential Application Area
Ethers/Esters Williamson ether synthesis/Fischer esterificationProdrug design, modification of physicochemical properties
Halogenated Aryl Analogues Electrophilic halogenationSynthetic handles for cross-coupling reactions
Amino-substituted Analogues Nitration followed by reductionMedicinal chemistry, building blocks for further synthesis
Spirocyclic Oxetanes Iodocyclization or other intramolecular cyclizationsExploration of novel chemical space, scaffolds for drug discovery

Advanced Methodologies for Stereoselective Synthesis

The creation of stereochemically defined molecules is crucial in many areas of chemistry, particularly in drug discovery. While this compound itself is achiral, the synthesis of chiral analogues is a significant future challenge.

Future research should focus on:

Asymmetric Grignard Addition: The development of chiral ligands or additives that can control the facial selectivity of the Grignard addition to a prochiral oxetan-3-one precursor would provide enantiomerically enriched 3-aryl-3-oxetanols.

Kinetic Resolution: The enzymatic or chemical kinetic resolution of a racemic mixture of a chiral this compound analogue could provide access to both enantiomers.

Desymmetrization of Prochiral Precursors: The design of synthetic routes that involve the desymmetrization of a prochiral substrate to introduce the stereocenter at the 3-position of the oxetane ring is a promising strategy.

Synergistic Integration of Experimental and Computational Research

The combination of experimental and computational approaches can accelerate the discovery and development of new chemical entities and reactions. For this compound, this synergy will be invaluable.

Key areas for integrated research include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and transition states for the synthesis and reactivity of this compound, providing insights that can guide experimental optimization.

Prediction of Physicochemical Properties: Computational models can predict key properties of novel analogues, such as solubility, lipophilicity, and metabolic stability, allowing for the prioritization of synthetic targets. nih.gov

Virtual Screening and Drug Design: If this compound analogues are explored for medicinal applications, computational docking and molecular dynamics simulations can be used to predict their binding affinity to biological targets and guide the design of more potent and selective compounds.

Q & A

Q. How can computational tools predict the synthetic accessibility of novel this compound analogs?

  • Answer : Use retrosynthesis software (e.g., ChemAxon or ASKCOS) to prioritize routes with high atom economy. Evaluate steric/electronic effects via DFT calculations (e.g., Gibbs free energy of transition states). Validate predictions with small-scale exploratory reactions .

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